molecular formula C19H16ClN5O6S B611717 7-Chlor-4-(4-((2,4-Dinitrophenyl)sulfonyl)piperazin-1-yl)chinolin

7-Chlor-4-(4-((2,4-Dinitrophenyl)sulfonyl)piperazin-1-yl)chinolin

Katalognummer: B611717
Molekulargewicht: 477.9 g/mol
InChI-Schlüssel: PDQVZPPIHADUOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Mechanism of Action

VR23 selectively inhibits proteasome activity, particularly targeting the β2 subunit of the 20S proteasome. This inhibition leads to the accumulation of ubiquitinated proteins, which triggers apoptosis in cancer cells while sparing non-cancerous cells. Studies have shown that VR23 effectively induces centrosome amplification through cyclin E-mediated pathways, which is a critical mechanism in cancer cell proliferation and survival .

Efficacy Against Cancer Types

VR23 has demonstrated significant efficacy against various cancer types, including:

  • Multiple Myeloma : In combination with bortezomib, VR23 enhances cytotoxic effects against multiple myeloma cells, including those resistant to standard therapies .
  • Breast Cancer : It has shown potent activity against multiple breast cancer cell lines (MDA-MB-231, MDA-MB-468, MCF7) with a selectivity ratio favoring cancer cells over non-malignant cells .
  • Rheumatoid Arthritis : Interestingly, VR23's ability to downregulate inflammatory cytokines suggests its potential role in treating cancers associated with chronic inflammatory conditions .

Table 1: Summary of VR23's Anticancer Efficacy

Cancer TypeMechanism of ActionEfficacy (IC50)Reference
Multiple MyelomaProteasome inhibition and apoptosisSynergistic with bortezomib
Breast CancerCentrosome amplification via cyclin E1 nmol/L (trypsin-like)
Rheumatoid ArthritisDownregulation of pro-inflammatory cytokinesSignificant IL-6 reduction

Anti-inflammatory Applications

Potential for Treating Inflammatory Conditions

VR23 exhibits strong anti-inflammatory properties by downregulating key pro-inflammatory cytokines such as IL-6, TNF-α, and MCP-1. In studies involving LPS-induced models of inflammation, VR23 demonstrated efficacy comparable to dexamethasone, a well-known anti-inflammatory agent .

Case Studies

In one study using THP-1 monocytes, VR23 was shown to significantly reduce the secretion of inflammatory mediators. Furthermore, its effects were notably more pronounced in primary synovial cells derived from rheumatoid arthritis patients compared to healthy individuals, indicating a selective action that could be beneficial for treating chronic inflammatory diseases .

Table 2: Summary of VR23's Anti-inflammatory Efficacy

ConditionMechanism of ActionKey FindingsReference
Acute Lung InjuryDownregulation of cytokinesReduced neutrophil migration
Rheumatoid ArthritisSelective inhibition of IL-6Greater efficacy than hydroxychloroquine
General InflammationProteasome inhibitionComparable to dexamethasone

COVID-19 Treatment Potential

Recent studies have identified VR23 as a candidate for COVID-19 treatment due to its ability to inhibit SARS-CoV-2 replication. Molecular docking studies indicated that VR23 binds effectively to key proteases involved in viral replication, showcasing promising pharmacokinetic properties and minimal toxicity .

Table 3: Binding Affinity of VR23 Against SARS-CoV-2 Proteases

Target ProteinBinding Energy (kcal/mol)Key InteractionsReference
3CL protease-9.1Ser1, Glu166
PL protease-9.1Trp106, Tyr273

Wirkmechanismus

Target of Action

The primary target of 7-Chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline, also known as VR23, is the β2 subunit of the 20S proteasome catalytic subunit . Proteasomes are responsible for the cleavage of peptides in an ATP/ubiquitin-dependent manner .

Mode of Action

VR23 acts as a potent inhibitor of the proteasome . It interacts with its target, the β2 subunit of the 20S proteasome, inhibiting its function . This interaction and the resulting inhibition of the proteasome lead to changes at the cellular level, specifically the induction of apoptosis in cancer cells .

Biochemical Pathways

The inhibition of the proteasome by VR23 affects the ubiquitin-proteasome pathway, which is responsible for the degradation of most proteins within the cell . This disruption can lead to the accumulation of unwanted or damaged proteins, triggering cellular stress responses and ultimately leading to apoptosis, particularly in cancer cells .

Result of Action

The primary result of VR23’s action is the selective induction of apoptosis in cancer cells . This is achieved via cyclin E–mediated centrosome amplification . Interestingly, VR23 appears to have little effect on noncancerous cells .

Action Environment

The action, efficacy, and stability of VR23 can be influenced by various environmental factors. For instance, the compound is recommended to be stored at a temperature of 2-8°C . Additionally, the compound’s solubility in DMSO suggests that it may be more effective in certain solvents

Vorbereitungsmethoden

Die Synthese von VR23 beinhaltet einen hybriden Ansatz, der ein 4-Piperazinylchinolin-Gerüst und einen Sulfonyl-Pharmakophor integriert . Die detaillierte synthetische Route umfasst die folgenden Schritte:

Analyse Chemischer Reaktionen

VR23 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator und Nukleophile wie Natriummethoxid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Biologische Aktivität

VR23 is a novel compound recognized for its significant biological activity, particularly as a proteasome inhibitor with notable anticancer and anti-inflammatory properties. This article explores the compound's mechanisms, efficacy, and potential applications based on diverse research findings.

Overview of VR23

VR23 is a quinoline-sulfonyl hybrid compound that primarily targets the β2 subunit of the 20S proteasome. Its unique structure differentiates it from other known proteasome inhibitors, allowing it to selectively induce apoptosis in cancer cells while sparing non-cancerous cells . This selectivity is crucial in minimizing side effects typically associated with cancer therapies.

Proteasome Inhibition

VR23 functions by inhibiting proteasome activity, which is essential for protein degradation and regulation within cells. The compound exhibits varying inhibitory effects on different proteasome activities:

  • Chymotrypsin-like activity : IC50 = 50-100 nmol/L
  • Caspase-like activity : IC50 = 3 μmol/L
  • Trypsin-like activity : IC50 = 1 nmol/L .

Molecular docking studies have confirmed that VR23 effectively binds to the β2 subunit with low energy conformations, indicating a strong interaction that leads to its biological effects .

Anti-Inflammatory Activity

In addition to its antitumor properties, VR23 has demonstrated potent anti-inflammatory effects. In studies using the LPS-induced THP-1 monocyte model, VR23 was shown to downregulate pro-inflammatory cytokines such as IL-1β, TNF-α, IL-6, and IL-8 at levels comparable to dexamethasone, a well-known anti-inflammatory drug . This dual action highlights VR23's potential in treating conditions characterized by chronic inflammation.

Efficacy in Cancer Treatment

VR23 has been evaluated across various cancer cell lines, including breast cancer models (MDA-MB-231, MDA-MB-468, MCF7). The compound exhibited significantly higher efficacy in inhibiting cancer cell proliferation compared to non-cancerous cells (2.6 to 17.6 times more effective) . Importantly, when combined with paclitaxel, an established chemotherapeutic agent, VR23 showed additive effects, enhancing overall therapeutic outcomes.

Case Studies

A study involving the SW982 synovial cell line and primary human synoviocytes demonstrated that VR23 effectively downregulated IL-6 and inhibited cell migration. Notably, this effect was more pronounced in cells derived from rheumatoid arthritis patients than in healthy controls . This suggests that VR23 may be particularly beneficial for patients with inflammatory conditions.

Summary of Research Findings

Study FocusKey Findings
Proteasome InhibitionEffective against chymotrypsin-like (IC50 = 50-100 nmol/L), caspase-like (IC50 = 3 μmol/L), and trypsin-like (IC50 = 1 nmol/L) activities
Anti-InflammatoryDownregulates IL-1β, TNF-α, IL-6, and IL-8; comparable efficacy to dexamethasone
Cancer Cell EfficacyKills cancer cells significantly more effectively than non-cancerous cells; shows additive effects with paclitaxel
Rheumatoid ArthritisMore effective in reducing IL-6 in synoviocytes from RA patients

Eigenschaften

IUPAC Name

7-chloro-4-[4-(2,4-dinitrophenyl)sulfonylpiperazin-1-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O6S/c20-13-1-3-15-16(11-13)21-6-5-17(15)22-7-9-23(10-8-22)32(30,31)19-4-2-14(24(26)27)12-18(19)25(28)29/h1-6,11-12H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQVZPPIHADUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.